5-Cyclopropylisoxazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical compound with the linear formula C7H6ClNO2 . It has a molecular weight of 171.58 . The IUPAC name for this compound is 5-cyclopropyl-3-isoxazolecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylisoxazole-3-carbonyl chloride is 1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
5-Cyclopropylisoxazole-3-carbonyl chloride is a compound with a molecular weight of 171.58 . It should be stored in a refrigerated environment .Scientific Research Applications
Drug Development
5-Cyclopropylisoxazole-3-carbonyl chloride is a valuable compound in the field of drug development due to its isoxazole ring. Isoxazoles are a class of heterocyclic compounds that are commonly found in many commercially available drugs . This compound can be used to synthesize novel drug candidates, particularly for targeting diseases where modulation of protein-protein interactions is crucial.
Organic Synthesis
In organic synthesis, 5-Cyclopropylisoxazole-3-carbonyl chloride serves as a versatile building block. It can undergo various chemical reactions, including cycloadditions, to create complex molecules with potential biological activity . Its reactivity with different organic substrates makes it a useful reagent for constructing diverse molecular architectures.
Material Science
The unique properties of 5-Cyclopropylisoxazole-3-carbonyl chloride make it invaluable for studies in material science. It can be used to modify the surface properties of materials or to create polymers with specific characteristics, such as increased thermal stability or novel electronic properties.
Proteomics Research
In proteomics research, this compound can be utilized for labeling peptides and proteins to study their function and interaction. It can act as a derivatization agent that modifies the chemical properties of peptides, aiding in their identification and quantification .
Chromatography
5-Cyclopropylisoxazole-3-carbonyl chloride can be used in chromatography as a derivatization agent to improve the detection and separation of compounds. It can help in increasing the volatility or changing the detection properties of analytes, facilitating their analysis .
Mass Spectrometry
This compound is also relevant in mass spectrometry, where it can be used to prepare samples for analysis. It can help in the formation of more stable ions or in the reduction of fragmentation, leading to clearer mass spectra and more accurate molecular weight determination .
Biopharma Production
In biopharmaceutical production, 5-Cyclopropylisoxazole-3-carbonyl chloride can be used in the synthesis of intermediates and active pharmaceutical ingredients (APIs). Its role in the synthesis of complex molecules is crucial for developing new medications .
Safety Controlled Environment
Lastly, in safety-controlled environments, such as cleanrooms or laboratories dealing with hazardous materials, this compound’s handling and storage protocols are critical. It is essential to understand its reactivity and storage conditions to maintain a safe working environment .
Future Directions
Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are of significant interest in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of isoxazoles’ potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropylisoxazole-3-carbonyl chloride is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme that plays a crucial role in the biosynthesis of carotenoids .
Mode of Action
5-Cyclopropylisoxazole-3-carbonyl chloride interacts with its target, HPPD, and inhibits its function . This inhibition results in the disruption of carotenoid biosynthesis
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are essential for the protection of chlorophyll from photo-oxidative damage. Therefore, the inhibition of carotenoid biosynthesis can lead to bleaching symptoms in plants .
Pharmacokinetics
The compound’s molecular weight of 17158 suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 5-Cyclopropylisoxazole-3-carbonyl chloride is the inhibition of carotenoid biosynthesis, leading to bleaching symptoms in plants . This makes the compound potentially useful as a herbicide .
properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZKRXYZLOYAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649353 |
Source
|
Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylisoxazole-3-carbonyl chloride | |
CAS RN |
53064-58-7 |
Source
|
Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.